Methylestradiol

Beschreibung

Evolution of Estradiol (B170435) Analog Research in Biological Systems

The study of estrogens, a class of hormones pivotal to the development and regulation of the female reproductive system and other physiological processes, has been a cornerstone of endocrinology. ontosight.ainih.gov The field experienced significant growth with the understanding that hundreds of hormones exist, exerting diverse molecular regulatory actions. nih.gov Initially, research focused on isolating and identifying endogenous estrogens like estradiol, estrone (B1671321), and estriol. nih.gov However, to unravel the intricate mechanisms of estrogen action, scientists began to synthesize and study estradiol analogs. ed.ac.uk This evolution in research was driven by the need to understand how subtle changes in the steroid's structure could affect its biological activity. nih.gov

The creation of estradiol analogs serves several key purposes in biological systems research. Modifications to the core estradiol structure can alter its potency, receptor affinity, and metabolic stability. nih.govontosight.ai For instance, the aromatic A ring and the C3 phenolic group of estradiol are crucial for its biological activity and have served as a template for the synthesis of various synthetic estrogens. ed.ac.ukbiorxiv.org By introducing modifications, such as adding a methyl group, researchers can probe the specific interactions between the hormone and its receptor, distinguishing between different receptor subtypes like Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). nih.govoup.com Furthermore, creating analogs that are resistant to metabolism allows for a clearer investigation of receptor-mediated effects without the confounding influence of metabolic breakdown products. wikipedia.orgpnas.org This approach has been instrumental in developing compounds for studying a variety of diseases and cellular pathways. nih.gov The study of these analogs has expanded from a focus on reproductive tissues to their roles in the cardiovascular system, brain, and bone, revealing the widespread influence of estrogen signaling throughout the body. biorxiv.org

Historical Context of Methylestradiol Research in Endocrinology and Molecular Biology

The historical context of this compound research is rooted in the broader quest to synthesize and understand estrogenic compounds that began in the mid-20th century. acs.orgresearchgate.net Following the isolation of numerous cortical steroids between 1930 and 1949, the 1950s saw a revolution in clinical endocrinology and steroid research. endocrine.org The general mechanism of steroid hormone action was elucidated in the late 1960s and early 1970s, establishing a model where steroid hormones bind to receptors, translocate to target genes in the DNA, and induce the synthesis of specific mRNAs and proteins. nih.gov

Within this scientific framework, specific estradiol analogs like this compound became subjects of investigation. Early synthetic routes to estrogens included the partial aromatization of ring A in sterol derivatives. acs.org For example, the synthesis of 4-methylestradiol (B119807) (4-ME2) was achieved through the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17beta-ol. nih.gov 17α-methylestradiol, a synthetic estrane (B1239764) steroid, was developed as a derivative of estradiol with a methyl group at the C17α position. wikipedia.org This modification was found to improve metabolic stability and potency compared to estradiol because the C17α methyl group prevents deactivation by oxidation of the C17β hydroxyl group. wikipedia.org

A significant application of this compound in molecular biology and endocrinology has been its use as a radiolabeled probe for studying estrogen receptors. researchgate.netsnmjournals.org Tritiated 17α-methylestradiol was synthesized to explore the potential of a carbon-11-labeled version as a radiopharmaceutical for imaging estrogen receptor-positive tumors. researchgate.netsnmjournals.orgresearchgate.net These studies, conducted in the early 1980s, demonstrated that 17α-methylestradiol binds with high affinity to the cytoplasmic estrogen receptor. researchgate.netsnmjournals.org Later research in the 1990s involved preparing carbon-11-labeled 17α-methylestradiol to determine its biodistribution in vivo, further suggesting its utility in receptor-based imaging. nih.gov this compound also emerged as a key metabolite in understanding the estrogenic side effects of certain synthetic androgens/anabolic steroids like methyltestosterone (B1676486) and metandienone. wikipedia.orgdrugbank.com

Theoretical Frameworks Guiding this compound Investigations

The investigation of this compound is guided by established theoretical frameworks within molecular endocrinology and pharmacology. enago.compressbooks.pub A theoretical framework serves as a blueprint for research, providing a systematic way to understand a problem, identify key variables, and guide the interpretation of data. enago.compressbooks.pubresearchgate.net In the context of this compound, research is fundamentally grounded in the theory of hormone-receptor interaction, a central tenet of endocrinology. nih.govservice.gov.uk

This core theory posits that steroid hormones exert their effects by binding to specific intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. nih.govnih.govservice.gov.uk Investigations into this compound are designed to explore and validate this model. For example, studies measuring the binding affinity of this compound for estrogen receptors (ERα and ERβ) directly test the principles of this framework. oup.comresearchgate.netnih.gov

Another guiding theoretical construct is the structure-activity relationship (SAR). SAR principles state that the biological activity of a compound is directly related to its chemical structure. nih.gov Research on this compound is a practical application of this framework. By comparing the effects of estradiol with its methylated analogs (e.g., 1-methylestradiol, 2-methylestradiol, 4-methylestradiol, and 17α-methylestradiol), scientists can deduce how the position and presence of a methyl group influence receptor binding, selectivity, and downstream biological responses. nih.govoup.comnih.gov For instance, the addition of a methyl group at the C-4 position of estradiol was found to decrease its binding affinity for ERα more than for ERβ, providing insight into the structural determinants that favor differential subtype binding. oup.com

Furthermore, the concept of metabolic stability is a key theoretical consideration. wikipedia.org The framework here suggests that modifying a parent compound can alter its metabolic fate, thereby influencing its potency and duration of action. The addition of a 17α-methyl group to estradiol to create 17α-methylestradiol was a deliberate application of this theory, aimed at preventing enzymatic oxidation and thus enhancing the compound's biological potency. wikipedia.org These theoretical underpinnings provide the rationale for synthesizing and studying such analogs, allowing for a systematic exploration of estrogen signaling. pressbooks.pubresearchgate.net

Significance of this compound in Mechanistic Biological Studies

This compound has proven to be a significant tool in mechanistic biological studies, primarily for elucidating the intricacies of estrogen signaling and metabolism. nih.govresearchgate.net Its structural similarity to estradiol, combined with key differences, allows it to serve as a precise probe for investigating specific biological questions. nih.govnih.gov

One of its primary roles is in the study of estrogen receptor (ER) interactions. nih.gov Different isomers of this compound exhibit varying affinities for ER subtypes, which helps in dissecting the distinct roles of ERα and ERβ. oup.com For example, 4-methylestradiol was shown to have a decreased binding affinity for ERα more than ERβ, highlighting the structural features that confer receptor subtype selectivity. oup.com Furthermore, radiolabeled versions of 17α-methylestradiol have been crucial for in vitro and in vivo studies of estrogen receptor binding and localization. researchgate.netsnmjournals.org These studies confirmed that the compound binds with high affinity to estrogen receptors and accumulates in estrogen target tissues like the uterus, demonstrating its utility as a radiopharmaceutical for receptor imaging. researchgate.netnih.gov

This compound is also invaluable for investigating the metabolic pathways of estrogens. pnas.org Specifically, 2-methylestradiol and 4-methylestradiol are used as probes to test the biological importance of catecholestrogen formation—the 2- or 4-hydroxylation of estradiol. nih.gov Since these methylestrogens cannot be hydroxylated at the 2- or 4-position, respectively, they allow researchers to study estrogenic effects independent of this metabolic conversion. pnas.orgbioscientifica.com This is critical because catechol estrogens themselves have distinct biological activities and have been implicated in estrogen-induced carcinogenesis through mechanisms involving oxidative stress. pnas.org

Finally, 17α-methylestradiol is significant in toxicological and endocrinological studies as it is an active metabolite of several widely used androgens and anabolic steroids, including methyltestosterone. wikipedia.orgresearchgate.net The conversion of these androgens to 17α-methylestradiol via the aromatase enzyme is responsible for their unintended estrogenic effects. researchgate.net Studying 17α-methylestradiol directly allows for a mechanistic understanding of these effects, such as the induction of vitellogenin, an egg yolk precursor protein, in male fish exposed to methyltestosterone. researchgate.net

Interactive Data Tables

Table 1: Relative Binding Affinity (RBA) of this compound and Related Compounds for Estrogen Receptors (ER)

| Compound | Relative Binding Affinity (%) vs Estradiol (ERα) | Relative Binding Affinity (%) vs Estradiol (ERβ) | Species/System | Citation |

| 17α-Methylestradiol | Essentially 100% | - | Rabbit Uterine Cytosol | snmjournals.org |

| 4-Methylestradiol (4-ME2) | 10% (at 0°C), 25% (at 25°C) | - | Rat | nih.gov |

| 4-Methylestradiol (4-ME2) | ~25% | - | MCF-7 Cells | bioscientifica.com |

| 1-Methylestradiol | ~10% | ~10% | Human | oup.com |

| 4-Methylestradiol | Decreased more than for ERβ | Decreased less than for ERα | Human | oup.com |

| 17α-Methylestradiol (ME2) | 68.3% | - | Fathead Minnow | researchgate.net |

| 7α-Methyl-estradiol | Potent, similar to Estradiol | Potent, similar to Estradiol | - | bioscientifica.com |

Table 2: Biological Activity and Research Applications of this compound Analogs

| Compound | Key Biological Finding / Application | Model System | Citation |

| 17α-Methylestradiol (Tritiated) | High affinity binding to cytoplasmic ER (Kd = 1.96 x 10⁻¹⁰M). Specific uptake in uterus. | Rabbit, Rat | researchgate.netsnmjournals.org |

| 17α-Methylestradiol (Carbon-11 labeled) | Selective accumulation in target tissues (uterus, ovaries), useful for receptor imaging. | Immature Female Rats | nih.gov |

| 2-Methylestradiol-17β | High ER affinity; higher nuclear translocation capacity than estradiol at high doses. | Ovariectomized Rat | nih.gov |

| 4-Methylestradiol-17β | High ER affinity; equal nuclear translocation capacity to estradiol at high doses. | Ovariectomized Rat | nih.gov |

| 4-Methylestradiol (4-ME2) | Weaker uterotrophic activity compared to estrone; no anti-uterotrophic activity. | Rat | nih.gov |

| 17α-Methylestradiol (ME2) | Active metabolite of Methyltestosterone, responsible for estrogenic effects (e.g., vitellogenin production). | Fathead Minnow | researchgate.net |

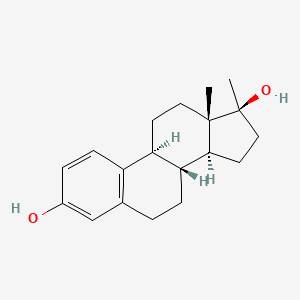

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

302-76-1 |

|---|---|

Molekularformel |

C19H26O2 |

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,17S)-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h4,6,11,15-17,20-21H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 |

InChI-Schlüssel |

JXQJDYXWHSVOEF-GFEQUFNTSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)O |

Andere CAS-Nummern |

302-76-1 |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

17 alpha-methylestradiol 17-methylestradiol 17-methylestradiol hemihydrate 17-methylestradiol hydrate |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Methylestradiol and Its Analogs

Regioselective and Stereoselective Synthesis of Methylestradiol Derivatives

The creation of specific this compound derivatives hinges on the ability to control the exact position and three-dimensional orientation of methyl groups on the steroid core. This precision is crucial as even minor structural changes can drastically alter a compound's interaction with biological targets.

Novel Approaches for A-Ring Aromatization in Methylated Estra-1,3,5(10)-trienes

The aromatization of the A-ring in the synthesis of estra-1,3,5(10)-trienes, particularly those bearing methyl substituents, requires careful control. Novel synthetic routes have been developed to achieve this, often involving regioselective functionalization. For example, zirconium tetrachloride-mediated Fries rearrangement has been utilized for the regioselective introduction of an acetyl group at the C-2 position of estradiol (B170435) derivatives, a key step in the synthesis of 2-methoxyestradiol (B1684026) and its analogs, including 2-methoxy-7α-methylestradiol researchgate.netnih.gov. These methods aim to improve efficiency and selectivity in constructing the characteristic A-ring of estrogens.

Synthesis of Specific Methylated Isomers (e.g., 2-Methylestradiol, 4-Methylestradiol (B119807), 7α-Methylestradiol, 17α-Methylestradiol)

The synthesis of distinct methylated isomers of estradiol demands tailored chemical approaches:

2-Methylestradiol: The synthesis of 2-methylestradiol (2-ME2) has been achieved through multi-step procedures, notably a seven-step synthesis from estradiol diacetate that employs a zirconium tetrachloride-mediated Fries rearrangement to regioselectively introduce an acetyl group at the C-2 position, followed by subsequent transformations researchgate.netnih.gov. An alternative method involves copper-mediated methoxylation of estradiol researchgate.net.

4-Methylestradiol: 4-Methylestradiol (4-ME2) has been synthesized via the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol nih.gov. Research investigating the structure-activity relationships of estradiol metabolites indicates that a methyl group at the C-4 position can influence binding affinity to estrogen receptor subtypes, showing a greater reduction in affinity for ERα compared to ERβ oup.com.

7α-Methylestradiol: The synthesis of 7α-methylestradiol has been accomplished using established chemical transformations, such as the hydrogenation of suitable precursors using palladium on charcoal google.com. Stereoselective introduction of the 7α-methyl group often relies on strategies that exploit steric hindrance, for instance, by using protecting groups like tetrahydropyranyl (THP) ethers to direct alkylation to the α-face of the steroid nucleus google.com. More recent developments include stereoselective routes for 7α-alkynyl estradiol derivatives, which serve as valuable intermediates for further synthetic elaborations researchgate.net. The presence of a 7α-methyl substituent has been noted to enhance the binding affinity of estradiol to the estrogen receptor nih.gov.

17α-Methylestradiol: 17α-Methylestradiol is a synthetic estrogen that can be prepared through various routes, including the addition of methylmagnesium bromide to estrone (B1671321) methyl ether unam.mx. Significant research has focused on its radiolabeling for use as an estrogen receptor-binding radiopharmaceutical, with tritiated versions being synthesized and studied for their in vitro and in vivo distribution properties researchgate.netsnmjournals.orgresearchgate.net.

Derivatization Strategies for Radiolabeling and Probe Development

This compound derivatives are frequently modified to serve as radioligands and probes, particularly for diagnostic imaging applications targeting estrogen receptors. These strategies typically involve incorporating radioisotopes such as tritium (B154650) ([³H]) or positron-emitting isotopes like Carbon-11 (B1219553) ([¹¹C]) and Fluorine-18 ([¹⁸F]). For example, tritiated 17α-methylestradiol has been synthesized to evaluate its potential as an estrogen receptor-binding radiopharmaceutical researchgate.netsnmjournals.orgresearchgate.net. Furthermore, research has advanced the synthesis of ¹⁸F-labeled 7α-methylestradiol analogs through nucleophilic displacement of trifluoromethanesulfonate (B1224126) leaving groups, creating potential positron emission tomography (PET) imaging agents for ER-positive breast tumors nih.gov. Additionally, cross-coupling reactions utilizing [¹¹C]methyl lithium have been developed for the efficient radiolabeling of estradiol derivatives, including methylestradiols, achieving high radiochemical yields and purities within the short timeframes required for handling short-lived radioisotopes core.ac.uk.

Green Chemistry Principles in this compound Synthetic Routes

While explicit detailed applications of green chemistry principles to this compound synthesis were not extensively highlighted in the initial search results, the broader field of organic synthesis is increasingly adopting sustainable practices. This includes minimizing waste generation, utilizing less hazardous solvents and reagents, and improving atom economy. Research into novel synthetic pathways for estradiol derivatives generally aims for more efficient and environmentally conscious methodologies researchgate.netacs.orgnih.gov. The implementation of catalytic processes, such as those employing transition metals, can contribute to greener syntheses by reducing the reliance on stoichiometric reagents and minimizing the production of by-products organic-chemistry.org. Future research is likely to place greater emphasis on integrating principles like atom economy, catalysis, and the use of renewable feedstocks into the synthesis of this compound and its analogs.

Molecular Mechanisms of Action of Methylestradiol

Estrogen Receptor Subtype (ERα and ERβ) Binding Affinities and Selectivity of Methylestradiol

Estrogen receptors (ERs) exist primarily as two subtypes, ERα and ERβ, which are key mediators of estrogenic effects. This compound interacts with these receptors, influencing downstream cellular responses.

Binding Affinity: Studies have characterized the binding affinity of 17α-methylestradiol to estrogen receptors. In vitro studies using rabbit uterus cytosol indicate that 17α-methylestradiol binds to the estrogen receptor with high affinity, exhibiting a dissociation constant (Kd) of approximately 1.96 x 10⁻¹⁰ M researchgate.netsnmjournals.org. In competitive binding assays, its binding affinity relative to 17β-estradiol was reported to be essentially 100% snmjournals.org. Another assessment noted that 17α-methylestradiol demonstrates a slightly lower affinity for the estrogen receptor compared to estradiol (B170435) or ethinylestradiol wikipedia.org.

Selectivity: While specific detailed selectivity data for this compound between ERα and ERβ is not extensively detailed in the provided search results, general trends for estrogenic compounds suggest potential differences in binding preferences. For instance, 16α-iodo-17β-estradiol shows high affinity for both ERα and ERβ, with most estrogenic substances competing similarly for binding to both subtypes nih.gov. The subtle differences in the ligand-binding pocket residues between ERα and ERβ can influence ligand selectivity mdpi.com.

Table 3.1.1: Binding Affinity of 17α-Methylestradiol to Estrogen Receptors

| Receptor Subtype | Binding Affinity (Kd) | Relative Binding Affinity (RBA) vs. Estradiol | Source Receptor Type |

| Estrogen Receptor (Unspecified Subtype) | 1.96 x 10⁻¹⁰ M | ~100% | Rabbit Uterus Cytosol |

| Estrogen Receptor (Unspecified Subtype) | Slightly lower than Estradiol | Not specified | Not specified |

Quantitative Structure-Activity Relationships (QSAR) for this compound-Estrogen Receptor Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish correlations between the chemical structure of molecules and their biological activity, including their binding affinity to receptors like the estrogen receptor ivl.seu-tokyo.ac.jp. These studies analyze various molecular descriptors to predict how structural modifications influence receptor interaction. While specific QSAR models detailing this compound's precise structural features and their impact on ER binding are not explicitly detailed in the provided literature, the principles of QSAR are applied to understand the binding of various estrogenic compounds to ERs. Such analyses aim to identify key structural elements that enhance or diminish binding affinity and efficacy, thereby guiding the design of new ligands with specific properties ivl.seu-tokyo.ac.jp.

Ligand-Induced Estrogen Receptor Conformation and Dimerization Dynamics

Upon binding to the ligand-binding domain (LBD), estrogens, including this compound, induce significant conformational changes in the estrogen receptor wikipedia.orgbmbreports.orgimrpress.com. This ligand-induced conformational shift is a critical step that converts the receptor from an inactive to an active state. The activated receptor then undergoes dimerization, forming either homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ) wikipedia.orgbmbreports.org. Dimerization is essential for the receptor's transcriptional activity, as it stabilizes the receptor complex and facilitates its interaction with co-regulatory proteins and DNA imrpress.com. Molecular dynamics simulations have shown that different ligand poses can alter correlated motion across the dimer interface, leading to distinct receptor conformations and signaling outcomes biorxiv.org. The precise conformational changes induced by this compound dictate its ability to interact with specific DNA sequences (estrogen response elements, EREs) and recruit the transcriptional machinery, thereby modulating gene expression imrpress.com.

Non-Genomic Signaling Pathways Activated by this compound

Beyond the classical genomic pathway involving nuclear translocation and DNA binding, estrogens, including this compound, can also initiate rapid, non-genomic signaling events. These pathways are typically initiated at the cell membrane or within the cytoplasm and occur on a much faster timescale than genomic effects researchgate.netnih.govnih.govresearchgate.net.

Rapid Membrane-Initiated Estrogen Receptor Signaling

Non-genomic signaling often involves estrogen receptors associated with the plasma membrane, such as membrane-associated ERα and ERβ, or other membrane-bound estrogen receptors like GPER researchgate.netnih.govmdpi.com. This compound, as an estrogen agonist, can activate these membrane-initiated pathways. Activation can lead to rapid cellular responses, including the mobilization of intracellular calcium, stimulation of adenylate cyclase activity, and modulation of protein kinase cascades nih.gov. These membrane-initiated signals can influence various cellular processes, often independently of direct gene transcription nih.gov.

Cross-Talk with Other Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

A significant aspect of non-genomic estrogen signaling is its cross-talk with major intracellular signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways wikipedia.orgnih.govnih.govresearchgate.netmdpi.comfrontiersin.org. Upon activation, membrane-associated ERs can interact with signaling molecules, such as the p85 regulatory subunit of PI3K, leading to the activation of Akt mdpi.com. Similarly, these pathways can be triggered by interactions with receptor tyrosine kinases wikipedia.org.

Interaction of this compound with Non-Estrogen Receptors and Other Biological Macromolecules

Estrogen receptors are not the sole targets for estrogenic compounds. This compound may also interact with other biological macromolecules, including serum binding proteins and potentially other cellular components, influencing its pharmacokinetic and pharmacodynamic profile.

Serum Binding Proteins: Steroid hormones, including estrogens, circulate in the blood bound to specific transport proteins, such as Sex Hormone-Binding Globulin (SHBG) and alpha-fetoprotein (AFP) nih.govinchem.org. While the precise binding characteristics of this compound to these proteins are not fully elucidated in the provided searches, it is known that certain structural modifications can alter binding affinities to these macromolecules nih.gov. For example, the 7α-methyl substituent in related estrogens has been shown to decrease binding to AFP and SHBG nih.gov. The interaction with these binding proteins influences the free, biologically active concentration of the hormone.

Other Cellular Macromolecules: Some estrogen metabolites, particularly catechol estrogens, can undergo oxidation to reactive quinone or semiquinone forms, which have the potential for covalent binding to cellular macromolecules bioscientifica.com. While this compound itself is not a catechol estrogen, its metabolic fate or interactions with cellular machinery could potentially involve other macromolecular interactions, though specific evidence for this compound in this context is limited in the provided results.

Compound Name List:

this compound (17α-Methylestradiol)

Estradiol (17β-estradiol)

Ethinylestradiol

Estriol

Genistein

Raloxifene

Tamoxifen

4-Hydroxytamoxifen

Diethylstilbestrol

Hexestrol

Dienestrol

ICI-164384

Nafoxidine

Moxestrol

Clomifene

4-OH-estradiol

2-OH-estradiol

5-androstene-3β,17β-diol

Coumestrol

4-OH-tamoxifen

Ethinylestradiol

2-methoxy-estradiol

11β-Methoxy ethinyloestradiol

11β-Methoxyestradiol

11β-Methylestradiol

Estradiol-17 alpha

Deoxestrone

Indenestrol B

Indanestrol

7α-Methylestradiol

16α-iodo-17β-estradiol

4-hydroxy-2-methylestradiol-17 beta

2-methylestradiol-17 beta

4-methylestradiol-17 beta

4-Methyl estradiol

Cellular and Subcellular Effects of Methylestradiol

Modulation of Gene Expression by Methylestradiol

This compound, like other estrogens, modulates gene expression through intricate mechanisms involving estrogen response elements (EREs) and epigenetic modifications. These processes collectively orchestrate the cellular response to the compound.

Estrogen Response Element (ERE)-Mediated Transcriptional Regulation

The primary genomic mechanism by which estrogens, including this compound, exert their effects is through binding to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding to estrogen, ERs dimerize and translocate to the nucleus, where they recognize and bind to specific DNA sequences known as Estrogen Response Elements (EREs) nih.govcreative-diagnostics.com. These EREs are typically located in the promoter or enhancer regions of target genes. This binding event facilitates the recruitment of coactivator proteins and components of the RNA polymerase II transcription initiation complex, leading to the activation or repression of gene transcription nih.govcreative-diagnostics.comgenome.jp. Studies indicate that ERα binding sites are often associated with putative full EREs or ERE half-sites, suggesting a direct role in transcriptional regulation plos.org. While ERα generally shows higher transcriptional activity than ERβ, both receptor subtypes can mediate gene expression through EREs nih.gov.

Epigenetic Modifications Induced by this compound (e.g., DNA Methylation, Histone Acetylation)

Estrogen signaling, including that mediated by this compound, is deeply intertwined with epigenetic modifications, which alter gene expression without changing the underlying DNA sequence nih.govbiomodal.comwikipedia.org.

DNA Methylation: Estrogen receptor binding can influence DNA methylation patterns. Liganded ERs can promote DNA methylation at promoter or enhancer regions nih.gov. Conversely, estrogens are also regulators of DNA demethylation nih.gov. Methylation of CpG islands in gene promoters generally leads to gene repression by hindering transcription factor binding or recruiting repressor proteins biomodal.comwikipedia.org. For instance, estradiol (B170435) exposure has been shown to induce specific DNA methylation patterns in certain gene promoters, influencing gene expression frontiersin.org. The dynamic methylation and demethylation of CpG sites in promoters of estrogen-responsive genes, such as pTFF1 and Wisp-2, have been observed following estrogen stimulation, highlighting the role of DNA methyltransferases (Dnmts) in estrogen-dependent gene expression nih.gov.

Histone Acetylation: Histone acetylation is a critical epigenetic modification that generally promotes gene transcription by loosening chromatin structure, making DNA more accessible to transcription machinery frontiersin.orgnih.gov. Estradiol has been shown to rapidly increase histone acetylation in ER-positive cells by reducing the rate of histone deacetylation, rather than altering the rate of acetylation itself nih.gov. This effect is achieved by altering the intranuclear distribution of ER and histone acetyltransferases (HATs), leading to their association with nuclear matrix sites. ERs also interact with histone modifying enzymes, influencing acetylation and methylation states of histones nih.govbiochemia-medica.com. For example, ERα can promote the activity of lysine (B10760008) methyltransferase 2B, which is required for ERα-activated gene transcription unipd.it. Histone methylation, such as H3K4me3, is associated with transcriptional activation, while H3K27me3 is a repressive mark frontiersin.org.

Regulation of Specific Target Genes and Gene Networks

This compound, through its interaction with ERs, influences the expression of a wide array of target genes, forming complex gene networks that govern cellular functions. These target genes are involved in diverse cellular processes, including cell cycle regulation, proliferation, survival, and metabolism imrpress.commdpi.comnih.gov. For example, estrogen signaling is known to induce genes such as c-fos, cyclin D, and cyclin A, which are critical for cell cycle progression and proliferation mdpi.com. The regulation of these genes can occur through direct binding to EREs or indirectly through interactions with other transcription factors like SP1 imrpress.comnih.govuniprot.org. Studies have identified numerous genes regulated by ERα, with a significant portion located near ERα binding sites, suggesting direct transcriptional induction plos.org. The specific gene networks modulated by this compound are context-dependent and can vary based on cell type and physiological state.

Cellular Proliferation, Differentiation, and Apoptosis Induction Studies

This compound significantly impacts cellular processes such as proliferation, differentiation, and apoptosis, often in a dose- and context-dependent manner.

Mechanisms of Cell Cycle Arrest

Estrogen signaling can influence cell cycle progression, leading to either promotion of proliferation or induction of cell cycle arrest. Estrogens, by regulating key cell cycle regulators like c-Myc, cyclin D1, p21(WAF1/CIP1), and cyclin E-Cdk2 complexes, can promote cell cycle progression nih.gov. For instance, estradiol can increase the percentage of cells in the G2/M phase, indicating a promotion of cell cycle progression bjournal.org. However, under certain conditions or at higher concentrations, compounds related to this compound, such as 2-methoxyestradiol (B1684026), have been shown to inhibit proliferation by affecting calcium signaling pathways and inducing cell cycle arrest uni-hamburg.de. Studies have also indicated that antiestrogen (B12405530) treatment can lead to cell cycle arrest, often characterized by features of quiescence, by decreasing c-Myc and cyclin D1 expression nih.gov. Cell cycle arrest itself is a complex process mediated by pathways involving p53/p21WAF1/CIP1 and p16INK4A/pRB tumor suppressor pathways frontiersin.org.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

This compound and related estrogenic compounds can modulate programmed cell death pathways, including apoptosis and autophagy, contributing to cellular fate decisions.

Apoptosis: Estrogen receptors, particularly ERβ, have been implicated in inducing apoptosis in various tumor cells by regulating molecules involved in cell death pathways nih.gov. ERβ can induce apoptosis by modulating the expression of anti-apoptotic proteins (IAPs), the NF-κB/BCL-2 pathway, and pro-apoptotic factors like BAX and caspase-3 nih.gov. The intrinsic pathway of apoptosis involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and activation of caspases thermofisher.commdpi.com. Bcl-2 family proteins play a critical role in regulating MOMP. While ERα is generally associated with promoting cell proliferation, ERβ has been shown to inhibit cell growth and induce apoptosis in some contexts nih.gov.

Autophagy: Estrogen signaling can also influence autophagy, a cellular degradation process crucial for maintaining homeostasis. Estrogen via ERα can inhibit autophagy through PI3K/AKT/mTOR signaling pathways, while ERβ can activate autophagy by binding to the p53 promoter or through the PI3K/AKT/mTOR pathway mdpi.com. ERβ-mediated autophagy can also involve regulators like DRAM2 mdpi.com. Furthermore, estrogen can modulate the expression of various autophagy-related genes (ATGs), affecting different phases of the autophagic process mdpi.com. For example, estrogen can influence the expression of ATG3, ATG4b, ATG5, ATG7, LC3b, and Sqstm1/p62 mdpi.com.

Preclinical Biological Activity of Methylestradiol in Model Systems

In vitro Model Systems for Studying Methylestradiol's Effects

In vitro studies provide controlled environments to dissect the cellular and molecular mechanisms underlying this compound's actions. These investigations often utilize cell lines or primary cell cultures to examine specific responses.

Cell Line-Specific Responses to this compound

Research has explored this compound's effects on various cancer cell lines and endocrine-responsive cells, revealing cell line-specific responses.

Breast Cancer Cell Lines: Studies involving estrogen receptor (ER)-positive breast cancer cell lines, such as MCF-7, have indicated that while estradiol (B170435) can stimulate cell proliferation, synthetic analogs like Promestriene (which contains a methyl estradiol moiety) can also influence estrogen-responsive gene expression, such as GREB1, particularly under estrogen-depleted conditions scirp.orgscirp.org. Promestriene, at low doses, stimulated GREB1 expression to levels equal to or higher than estradiol in MCF-7 and T-47D cells scirp.org. In contrast, some research suggests that ERβ may inhibit breast cancer cell proliferation, acting in opposition to ERα, which is often associated with promoting cancer growth nih.govbiorxiv.orgwikipedia.org.

Prostate Cancer Cell Lines: Methyltestosterone (B1676486) (MeT), a precursor to this compound, has been shown to activate the androgen receptor (AR) in prostate cancer cell lines like LNCaP and PC3 aacrjournals.orgnih.govmdpi.com. Studies indicate that MeT can strongly inhibit the growth of AR-positive prostate cancer cells, suggesting a potential suppressor role for AR signaling in certain contexts of prostate cancer aacrjournals.orgnih.gov.

Endometrial Cancer Cell Lines: In endometrial cancer cell lines, such as Ishikawa, estradiol has been shown to induce cell proliferation and activate signaling pathways like PI3K and ERK frontiersin.orgsemanticscholar.org. Estrogen also upregulates prohibitin expression, which is implicated in estrogen-driven endometrial cancer cell growth semanticscholar.org. Furthermore, estradiol has been observed to induce telomerase activity and hTERT mRNA expression in ER-α positive Ishikawa endometrial cancer cells, mediated via the MAPK pathway plos.org.

Primary Cell Culture Investigations

Investigations using primary cell cultures offer insights into this compound's effects in a more physiologically relevant context.

Primary Neuronal Cultures: In primary cultures of hippocampal neurons, estradiol has demonstrated neuroprotective effects against glutamate-induced cell death lmu.educsic.esnih.gov. These protective effects have been linked to mechanisms involving the mitogen-activated protein kinase (MAPK) cascade and may also involve antioxidant activity, as indicated by diminished reactive oxygen species after treatment lmu.educsic.esnih.gov. Studies suggest that estrogen receptor activation is crucial for some of these neuroprotective effects lmu.educsic.es.

In vivo Animal Model Studies for Mechanistic Insights

In vivo studies in animal models allow for the examination of this compound's systemic effects and its impact on various organ systems and physiological processes.

Impact on Specific Organ Systems and Tissues

This compound's influence has been studied across several key organ systems.

Reproductive Tissues: In ovariectomized rodents, estradiol treatment has been shown to restore uterine morphology, including thickening of the endometrium and increased glandular structures, effectively antagonizing the atrophy caused by ovariectomy aging-us.comnih.govbioline.org.brresearchgate.net. Estradiol also influences myometrial responsiveness, with studies showing it can attenuate baseline contractile activity and reduce myometrial sensitivity to oxytocin (B344502) and prostaglandin (B15479496) F2α in ovariectomized rats nih.gov.

Bone: Estrogens, including estradiol, play a critical role in bone homeostasis. They preserve bone mass by inducing osteoblast proliferation and activity and can prevent osteoblast apoptosis jrpms.eumdpi.commdpi.com. Estrogen receptor alpha (ERα) is particularly implicated in mediating estrogen's effects on bone, including inducing Fas Ligand in osteoblasts, which promotes osteoclast apoptosis and maintains bone mineral density mdpi.commdpi.comnih.gov.

Nervous System: In vivo studies have investigated estradiol's effects on the hippocampus, a region crucial for memory and learning. Estradiol has been shown to improve memory consolidation and long-term memory by influencing excitatory activity, signaling pathways, and structural changes in synaptic morphology nih.govnih.govmdpi.comscielo.br. It can also upregulate adult hippocampal neurogenesis and synaptic protein levels nih.gov.

This compound as a Metabolite of Other Steroids

This compound is recognized as a metabolite of other steroidal compounds, notably 17α-methyltestosterone (MT).

Metabolism of Methyltestosterone: 17α-methyltestosterone (MT) is readily aromatized in the liver to 17α-methylestradiol (ME2) researchgate.netwikipedia.orgoup.com. This conversion is a significant pathway through which MT exerts estrogenic effects. For instance, in fathead minnows exposed to MT, ME2 was detected in serum, confirming this metabolic conversion researchgate.net. The resulting ME2 binds to the estrogen receptor in fish, stimulating vitellogenin (Vtg) expression, a marker of estrogenic activity researchgate.netnih.gov. This metabolic conversion also contributes to the estrogenic side effects associated with MT, such as gynecomastia and fluid retention wikipedia.org.

Comparative Endocrinology of this compound in Non-Traditional Models

The study of estrogen receptors and their ligands in non-traditional models provides insights into evolutionary conservation and species-specific responses.

Fish Models: In fish, estrogen receptors (ERα, ERβa, ERβb) are crucial for reproduction and mineral homeostasis mdpi.comfrontiersin.org. While teleost fish possess multiple ER isoforms, their binding affinity for estradiol can vary compared to mammalian species scienceopen.comwikipedia.org. Endocrine-disrupting compounds that interact with the estrogen system can affect fish mineralized tissues mdpi.com. Furthermore, MT exposure in fish can lead to its conversion into ME2, which then exhibits estrogenic effects by binding to fish estrogen receptors researchgate.netslu.se.

Metabolism and Biotransformation of Methylestradiol in Biological Systems

Enzymatic Pathways Involved in Methylestradiol Metabolism (e.g., COMT)

The metabolism of this compound, much like endogenous estrogens, proceeds through Phase I and Phase II enzymatic reactions, primarily in the liver.

Phase I Metabolism: Hydroxylation The initial and primary route of metabolism for estrogens is aromatic hydroxylation, a reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov For estradiol (B170435), this occurs mainly at the C2 and C4 positions of the aromatic A-ring, leading to the formation of catechol estrogens. bio-rad.com CYP1A2 and CYP3A4 are the principal enzymes responsible for 2-hydroxylation in the liver, while CYP1B1, often expressed in estrogen target tissues like the breast and uterus, specifically catalyzes 4-hydroxylation. nih.gov It is highly probable that this compound undergoes analogous hydroxylation to form 2-hydroxy-methylestradiol and 4-hydroxy-methylestradiol.

A crucial difference between this compound and estradiol metabolism lies in the C17 position. Estradiol is readily oxidized by 17β-hydroxysteroid dehydrogenase (17β-HSD) to the less active estrone (B1671321). However, the presence of the 17α-methyl group in this compound sterically hinders this enzymatic action, preventing its deactivation. wikipedia.org This blockage is a key reason for this compound's improved metabolic stability and enhanced potency compared to estradiol. wikipedia.org

Phase II Metabolism: Methylation, Sulfation, and Glucuronidation Following Phase I hydroxylation, the resulting catechol metabolites of this compound undergo Phase II conjugation reactions.

Methylation: The enzyme Catechol-O-methyltransferase (COMT) plays a crucial role by catalyzing the transfer of a methyl group to the hydroxyl groups of the catechol metabolites. metagenics.co.uk This process converts 2-hydroxy-methylestradiol and 4-hydroxy-methylestradiol into 2-methoxy-methylestradiol and 4-methoxy-methylestradiol, respectively. This methylation is a critical detoxification step, as catechol estrogens can be oxidized to reactive quinones that can cause DNA damage. nih.gov

Sulfation and Glucuronidation: The parent compound and its metabolites can also be conjugated with sulfate or glucuronic acid. Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) catalyze these reactions, which increase the water solubility of the compounds, facilitating their excretion from the body through urine and bile. bio-rad.com

| Enzyme Family | Specific Enzyme (Example) | Metabolic Reaction | Substrate (Predicted for this compound) | Product (Predicted for this compound) |

|---|---|---|---|---|

| Cytochrome P450 (Phase I) | CYP1A2, CYP3A4, CYP1B1 | Aromatic Hydroxylation | This compound | 2-hydroxy-methylestradiol, 4-hydroxy-methylestradiol |

| Methyltransferases (Phase II) | COMT | O-Methylation | 2-hydroxy-methylestradiol, 4-hydroxy-methylestradiol | 2-methoxy-methylestradiol, 4-methoxy-methylestradiol |

| Sulfotransferases (Phase II) | SULT1E1 | Sulfation | This compound and its hydroxylated metabolites | This compound-sulfate conjugates |

| UDP-glucuronosyltransferases (Phase II) | UGT1A1 | Glucuronidation | This compound and its hydroxylated metabolites | This compound-glucuronide conjugates |

Identification and Characterization of this compound Metabolites

Direct identification of this compound metabolites in human studies is not extensively documented. However, based on the known metabolic pathways of structurally similar compounds like estradiol and 17α-ethynylestradiol, the primary metabolites can be predicted. nih.gov The major metabolic products are expected to be the hydroxylated and subsequently methylated derivatives.

The analytical characterization of these metabolites typically involves techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which allows for the separation and definitive structural assignment of the different metabolic products. nih.gov

| Metabolite (Predicted) | Precursor Compound | Metabolic Pathway | Enzyme |

|---|---|---|---|

| 2-hydroxy-methylestradiol | This compound | 2-Hydroxylation | CYP1A2, CYP3A4 |

| 4-hydroxy-methylestradiol | This compound | 4-Hydroxylation | CYP1B1 |

| 2-methoxy-methylestradiol | 2-hydroxy-methylestradiol | O-Methylation | COMT |

| 4-methoxy-methylestradiol | 4-hydroxy-methylestradiol | O-Methylation | COMT |

| This compound-3-glucuronide | This compound | Glucuronidation | UGTs |

| This compound-3-sulfate | This compound | Sulfation | SULTs |

Impact of Metabolic Modifications on Biological Activity and Receptor Interaction

Subsequent metabolic changes further modulate the compound's effects:

Receptor Binding Affinity: this compound itself exhibits a slightly lower affinity for the estrogen receptor compared to estradiol. wikipedia.org The process of hydroxylation and methylation is known to significantly alter receptor binding. For estradiol, hydroxylated metabolites retain some binding affinity, while methoxylated metabolites like 2-methoxyestradiol (B1684026) have substantially weaker binding to ERα and ERβ. oup.com It is expected that the metabolites of this compound follow a similar pattern, with each successive metabolic step generally reducing the affinity for classical estrogen receptors.

Biological Activity: The biological effects of estrogen metabolites can be distinct from the parent hormone. The metabolites of estradiol, for instance, exhibit varied activities. 2-hydroxyestradiol is considered a "good" estrogen with weak estrogenic activity, while 4-hydroxyestradiol is more genotoxic and can generate free radicals, potentially contributing to carcinogenesis. researchgate.netnih.gov Conversely, the methylated metabolite 2-methoxyestradiol is largely non-estrogenic and has been shown to possess beneficial anti-proliferative and anti-angiogenic properties. researchgate.netnih.gov Therefore, the metabolic conversion of this compound to its catechol and methoxy derivatives likely transforms it from a potent estrogen agonist into a series of molecules with a different and more complex spectrum of biological activities.

| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor (%) | Key Structural Feature |

|---|---|---|

| Estradiol | 100% | Parent endogenous estrogen |

| Ethinylestradiol | ~120-200% | 17α-ethynyl group |

| This compound | Slightly lower than Estradiol wikipedia.org | 17α-methyl group |

| 2-Methoxyestradiol | ~1-2% oup.com | 2-methoxy group, metabolite of Estradiol |

| 4-Methoxyestradiol (B23171) | ~1-2% oup.com | 4-methoxy group, metabolite of Estradiol |

Comparative Metabolic Studies Across Different Biological Models

The metabolism of estrogens, including synthetic derivatives like this compound, can vary significantly across different biological systems, such as species, tissues, and cell lines.

Species Differences: Studies on estradiol metabolism have revealed species-specific patterns. For example, research using primary cultures of chick embryo liver cells showed that the rates of C-2 and C-16 oxidation of estradiol could be differentially induced by various chemicals, indicating that the enzymatic machinery can vary between species. nih.gov

Sex-Specific Metabolism: The metabolic processing of steroids can also be sex-dependent. A study on 17α-estradiol (a stereoisomer of estradiol) in mice found that male mice metabolized the compound into estriol derivatives, whereas female mice did not. alzdiscovery.org This suggests that the hormonal milieu can influence the expression and activity of metabolic enzymes, leading to different metabolic profiles between sexes.

In Vitro vs. In Vivo Models: In vitro models, such as human liver microsomes or cell lines like HepG2, are valuable tools for studying metabolic pathways. nih.gov However, results may not always perfectly mirror the complex interactions occurring in a whole organism (in vivo). For instance, the metabolism of 17α-ethynylestradiol shows wide inter-individual variation in humans, which is attributed to differing levels of CYP3A4. nih.gov This kind of variability is often less apparent in controlled in vitro systems. Therefore, comparing data from various models is essential for a comprehensive understanding of this compound's biotransformation.

Advanced Analytical Methodologies for Methylestradiol Research

Quantitative Determination of Methylestradiol in Complex Biological Matrices (e.g., Plasma, Tissue Homogenates)

The accurate quantification of this compound in complex biological matrices such as plasma and tissue homogenates is crucial for understanding its pharmacokinetics and biological activity. Due to the typically low concentrations of this analyte and the presence of interfering substances, highly sensitive and selective analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroids like this compound in biological samples due to its high selectivity and sensitivity. thermofisher.comnih.gov The development of a robust LC-MS/MS method involves several critical steps, including the optimization of chromatographic conditions and mass spectrometric parameters.

Method development often begins with the selection of an appropriate chromatographic column, typically a reversed-phase C18 column, to achieve efficient separation of this compound from other endogenous compounds. medrxiv.orgsigmaaldrich.com The mobile phase composition, usually a gradient of methanol (B129727) or acetonitrile (B52724) and water, is optimized to ensure good peak shape and resolution. medrxiv.org For enhanced sensitivity, especially for estrogens which can have poor ionization efficiency, derivatization with reagents like dansyl chloride may be employed to form positively-charged derivatives that are more readily detected by the mass spectrometer. thermofisher.com

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. medrxiv.orgfarmaciajournal.com This involves selecting specific precursor-to-product ion transitions for this compound and its isotopically labeled internal standard, which provides high specificity and minimizes matrix effects. medrxiv.org The optimization of parameters such as gas temperatures, collision energies, and drying gas flow is essential for maximizing the signal intensity. medrxiv.org

Method validation is a critical component to ensure the reliability and reproducibility of the analytical method. medrxiv.orgmdpi.com Key validation parameters include linearity, accuracy, precision, limit of quantification (LLOQ), recovery, and matrix effect. thermofisher.commedrxiv.orgnih.gov Linearity is assessed over a defined concentration range, with correlation coefficients (R²) typically expected to be greater than 0.99. thermofisher.commedrxiv.org Accuracy and precision are evaluated at multiple concentration levels, with acceptance criteria generally being within ±15-20% of the nominal value. medrxiv.orgnih.gov The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. thermofisher.comnih.gov For estrogens, LLOQs in the low pg/mL range are often achievable. thermofisher.comnih.gov Recovery experiments determine the efficiency of the extraction process, while matrix effect studies assess the influence of co-eluting endogenous components on the ionization of the analyte. thermofisher.com

Table 1: Example of LC-MS/MS Method Validation Parameters for Steroid Analysis

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | > 0.99 | thermofisher.commedrxiv.org |

| Accuracy | 85-115% (80-120% at LLOQ) | medrxiv.orgnih.gov |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | medrxiv.orgnih.gov |

| Lower Limit of Quantification (LLOQ) | Low pg/mL range for estrogens | thermofisher.comnih.gov |

| Recovery | Typically >60% | thermofisher.com |

| Matrix Effect | Minimal ion suppression or enhancement | thermofisher.commedrxiv.org |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile technique widely used in pharmaceutical analysis for the separation, identification, and quantification of various compounds, including steroids. labinsights.nlopenaccessjournals.com While LC-MS/MS is generally preferred for its higher sensitivity and specificity in bioanalysis, HPLC coupled with other detectors like UV-visible or fluorescence detectors can also be employed for this compound analysis, particularly in pharmaceutical formulations or in vitro studies where concentrations may be higher. unibo.itresearchgate.netchromatographytoday.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid analysis, offering good separation based on the hydrophobicity of the analytes. labinsights.nl The choice of stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and detection. researchgate.net HPLC methods are valuable for assessing drug purity, monitoring stability, and in quality control processes. labinsights.nl

Sample Preparation Techniques for Bioanalytical Assays (e.g., SPE, LLE, QuEChERS)

Effective sample preparation is a critical and often challenging step in the bioanalysis of this compound. nih.gov Its primary goals are to remove interfering components from the biological matrix, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. biotage.comijpsjournal.com The choice of technique depends on the nature of the analyte, the complexity of the matrix, and the required sensitivity of the assay. psu.edu

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of analytes from liquid samples. mdpi.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. ijpsjournal.com For estrogens like this compound, C18-based sorbents are commonly used. researchgate.net The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte. ijpsjournal.compsu.edu Optimization of parameters such as the type of sorbent, wash and elution solvents, and pH is crucial for achieving high recovery and clean extracts. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. psu.edu The choice of organic solvent is critical and depends on the polarity of the analyte. For steroids, solvents like methyl tert-butyl ether (TBME) are often used. medrxiv.orgthermofisher.com LLE is effective in removing proteins and other polar interferences. psu.edu

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, initially developed for pesticide residue analysis in food, has been adapted for the extraction of various compounds, including steroids, from different matrices. autoskolapavlin.comuj.ac.zanih.gov It typically involves an initial extraction with an organic solvent (like acetonitrile) followed by a cleanup step using a combination of salts and sorbents to remove water and interfering substances. nih.govrsc.org This method is known for its speed, simplicity, and efficiency. nih.gov

Table 2: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. ijpsjournal.com | High selectivity, good concentration factor, potential for automation. nih.govmdpi.com | Can be more time-consuming and costly than other methods. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. psu.edu | Simple, effective for removing proteins and polar interferences. psu.edu | Can be labor-intensive, may use large volumes of organic solvents. nih.gov |

| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. nih.gov | Fast, easy, uses minimal solvent, effective for a wide range of analytes. autoskolapavlin.comnih.gov | May require optimization for specific analyte-matrix combinations. rsc.org |

Radiometric Techniques for Tracer Studies and Receptor Mapping

Radiolabeled forms of this compound are invaluable tools for conducting tracer studies and mapping the distribution of estrogen receptors in various tissues. wikipedia.orgresearchgate.net By introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into the this compound molecule, researchers can track its biodistribution, metabolism, and binding to target sites with high sensitivity. researchgate.net

Tritiated 17α-methylestradiol has been synthesized and used to investigate its potential as an estrogen-receptor-binding radiopharmaceutical. researchgate.net In vitro studies have demonstrated its high affinity for the cytoplasmic estrogen receptor. researchgate.net In vivo studies in rats have shown specific uptake in estrogen target tissues like the uterus, vagina, and ovaries. researchgate.net Such studies provide crucial information on the in vivo behavior of the compound and its potential for imaging estrogen receptor-positive tumors.

Receptor mapping studies utilize radiolabeled ligands to visualize the location and density of receptors in different tissues. The ability of methylestrogens to translocate estrogen receptors into the cell nucleus has been investigated, demonstrating their estrogenic activity in vivo. nih.gov These techniques are fundamental for understanding the mechanism of action of estrogens and for the development of targeted therapies.

Spectroscopic and Imaging Techniques for Cellular and Tissue Analysis

A variety of spectroscopic and imaging techniques are employed to study the effects of this compound at the cellular and tissue levels, providing insights into its molecular interactions and biological consequences. rsc.orgspie.org

Spectroscopic Techniques: Spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR), and fluorescence spectroscopy, are powerful tools for studying the structure, dynamics, and interactions of biomolecules. numberanalytics.commdpi.com For instance, NMR spectroscopy can be used to study the binding of this compound to its receptor and to analyze metabolic pathways. numberanalytics.com Fluorescence spectroscopy can be used to investigate the binding of fluorescently labeled this compound derivatives to cells and to monitor changes in the cellular environment. rsc.org In one study, a fluorescent probe was used to detect superoxide (B77818) production stimulated by 2-methylestradiol in cells. rsc.org

Imaging Techniques: Advanced imaging techniques allow for the visualization of this compound's effects within cells and tissues. bruker.comamegroups.org Infrared (IR) imaging, for example, can provide chemical information about the composition of tissue sections without the need for staining, allowing for the identification of proteins, lipids, and other biomolecules. bruker.com Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is another powerful technique that enables the direct analysis and visualization of the spatial distribution of drugs, metabolites, and endogenous compounds within a tissue section. shimadzu.commdpi.com These imaging modalities provide a spatial context to the biochemical changes induced by this compound.

Future Directions and Emerging Research Areas for Methylestradiol

Elucidation of Unexplored Molecular Targets and Signaling Pathways

While Methylestradiol is known to be an agonist of the classical estrogen receptors (ERs), its full range of molecular interactions is likely more complex. wikipedia.org Future research is poised to uncover novel molecular targets and signaling pathways for this synthetic estrogen. Beyond the well-characterized nuclear ERα and ERβ, there is a growing understanding of non-classical estrogen signaling pathways that could be relevant to this compound's activity. nih.govnih.gov These include membrane-associated ERs that mediate rapid, non-genotropic effects through various protein kinase cascades. nih.govcusabio.comresearchgate.net Investigation into whether this compound can activate these membrane-initiated steroid signaling pathways could reveal new facets of its biological activity. cusabio.com

Furthermore, the interaction of estrogens with orphan nuclear receptors is an area of increasing interest. nih.govnih.govmdpi.commdpi.com Some orphan receptors, for which endogenous ligands have not been definitively identified, can be "adopted" and regulated by other signaling molecules, including hormones. nih.govmdpi.com For instance, estrogens have been shown to induce the expression of the orphan nuclear receptor small heterodimer partner (SHP). nih.gov Future studies could explore whether this compound directly or indirectly modulates the activity of SHP or other orphan receptors like the estrogen receptor-related proteins (ERRs), which share sequence homology with classical ERs. escholarship.org Elucidating these potential interactions could provide a more comprehensive understanding of this compound's mechanism of action and its physiological effects. There is also evidence for ligand-independent activation of ERs, where growth factor signaling pathways can phosphorylate and activate the receptor. nih.gov Research could delve into how this compound might modulate these crosstalk pathways, potentially influencing cellular responses in a context-dependent manner.

Development of Advanced in vitro and in vivo Models for Specific Research Questions

To address more specific questions about the biological effects of this compound, the development and application of advanced in vitro and in vivo models are crucial. Traditional two-dimensional cell cultures have limitations in recapitulating the complexity of native tissues. ijpsjournal.comscielo.org.mx Three-dimensional (3D) organoid models, derived from patient tissues, are emerging as powerful tools for studying hormone-dependent cancers and other diseases. ijpsjournal.comnih.govnih.govresearchgate.net Establishing breast cancer organoids that maintain estrogen receptor expression and responsiveness in long-term culture would provide a highly relevant platform to investigate the specific effects of this compound on tumor progression and therapy resistance. nih.gov

Organ-on-a-chip technology offers another avenue for creating more physiologically relevant in vitro systems by incorporating microfluidic channels to mimic blood flow and the multi-cellular architecture of tissues. researchgate.net Such models could be used to study the effects of this compound on specific tissues in a more dynamic and controlled environment.

In the realm of in vivo models, the zebrafish (Danio rerio) has gained prominence as a valuable vertebrate model for studying developmental biology and toxicology. biorxiv.orgnih.gov Its transparent embryos, rapid development, and the high degree of genetic conservation with humans make it an excellent system for investigating the effects of endocrine-disrupting chemicals and other hormonal compounds. biorxiv.orgnih.govtdl.org Zebrafish models could be employed to study the systemic effects of this compound during development and in adult physiology, particularly in tissues like the heart where estrogens are known to have sex-specific effects. mdpi.com The use of transgenic zebrafish lines with fluorescent reporters for estrogen response elements can provide real-time visualization of the spatial and temporal activity of this compound in a living organism. nih.govtdl.org

| Model System | Potential Research Application for this compound | Key Advantages |

| 3D Organoids | Investigating effects on hormone-dependent cancer progression and drug resistance. | High physiological relevance, preservation of tissue architecture and cell-cell interactions. ijpsjournal.comnih.gov |

| Organ-on-a-Chip | Studying tissue-specific responses in a dynamic, microfluidic environment. | Mimics physiological flow, allows for multi-organ interactions. researchgate.net |

| Zebrafish (Danio rerio) | High-throughput screening of systemic and developmental effects. | Rapid development, transparent embryos, genetic tractability. biorxiv.orgnih.gov |

| Patient-Derived Xenografts (PDX) | Evaluating therapeutic efficacy in a model that retains original tumor heterogeneity. | High clinical relevance, reflects patient-specific tumor characteristics. |

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

The application of "omics" technologies offers a systems-level approach to understanding the global effects of this compound on cellular function. nih.govplos.orgnih.govmdpi.commdpi.com These high-throughput methods can provide comprehensive datasets on the changes in genes, proteins, and metabolites following this compound exposure.

Genomics and Transcriptomics: Microarray and RNA-sequencing technologies can be used to generate detailed gene expression profiles of cells or tissues treated with this compound. dovepress.comnih.govmdpi.com This can help identify novel gene networks and signaling pathways regulated by this compound, distinguishing its effects from those of endogenous estradiol (B170435). dovepress.comnih.gov Such studies can reveal key downstream targets and provide insights into the molecular mechanisms underlying its physiological effects.

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, providing a snapshot of the cellular machinery. nih.govnih.gov By comparing the proteomes of this compound-treated and untreated cells, researchers can identify proteins whose expression or post-translational modifications are altered. nih.govmdpi.commdpi.com This can reveal key signaling pathways, such as the PI3K/AKT/mTOR pathway, that are modulated by this compound and contribute to its effects on cell division and apoptosis. nih.gov

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach can provide a functional readout of the physiological state of a cell or organism. By analyzing the metabolic footprint of this compound, researchers can identify alterations in key metabolic pathways, such as energy metabolism or lipid synthesis, that are influenced by this synthetic estrogen.

| Omics Technology | Research Focus | Potential Insights for this compound |

| Genomics/Transcriptomics | Gene expression profiling | Identification of novel target genes and regulatory networks. dovepress.comnih.gov |

| Proteomics | Global protein expression and modification analysis | Elucidation of modulated signaling pathways and protein interaction networks. nih.govnih.gov |

| Metabolomics | Comprehensive analysis of small molecule metabolites | Understanding of the impact on cellular metabolism and physiological state. |

Innovative Synthetic Strategies for Novel this compound Derivatives with Tuned Biological Properties

The chemical structure of this compound provides a scaffold for the synthesis of novel derivatives with tailored biological activities. wikipedia.org Innovative synthetic strategies can be employed to modify the this compound molecule to enhance its potency, selectivity, or pharmacokinetic properties.

One promising approach is the use of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.govnih.govcsmres.co.ukalliedacademies.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be used to conjugate this compound with other molecules, such as fluorescent dyes for imaging, or cytotoxic agents for targeted cancer therapy. nih.govresearchgate.net This strategy allows for the modular and efficient creation of diverse this compound derivatives. nih.gov

Another avenue of exploration is the synthesis of fluorinated derivatives of this compound. researchgate.netnih.govuaeu.ac.aemdpi.com The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to derivatives with enhanced binding affinity for estrogen receptors or improved resistance to degradation. nih.govuaeu.ac.ae Synthetic methods for the introduction of fluorine into steroid scaffolds are continually advancing, opening up possibilities for creating novel this compound analogs. researchgate.netmdpi.com

Furthermore, the development of drug conjugates, where this compound is linked to another pharmacologically active compound, represents a strategy to create bifunctional molecules. For example, a this compound-drug conjugate could selectively deliver a cytotoxic drug to estrogen receptor-positive cells, thereby minimizing off-target toxicity.

| Synthetic Strategy | Objective | Example Application |

| Click Chemistry | Modular and efficient synthesis of derivatives. | Conjugation with imaging agents or therapeutic payloads. nih.govnih.govcsmres.co.ukalliedacademies.org |

| Fluorination | Enhance metabolic stability and receptor binding. | Creation of potent and long-lasting this compound analogs. nih.govuaeu.ac.ae |

| Drug Conjugation | Targeted delivery of therapeutic agents. | Development of selective therapies for estrogen receptor-positive diseases. |

Integration of Computational and Experimental Approaches in this compound Studies (e.g., Molecular Docking, MD Simulations)

The integration of computational and experimental methods is becoming increasingly important in drug discovery and mechanistic studies. For this compound, computational approaches such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into its interactions with biological targets at an atomic level. nih.govnsf.govnih.govbiorxiv.orgresearchgate.net

Molecular Docking: This technique can be used to predict the preferred binding mode of this compound to the ligand-binding domain of estrogen receptors and other potential targets. By scoring different conformations, molecular docking can help to rationalize the binding affinity of this compound and guide the design of new derivatives with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between this compound and its target protein over time. nih.govnsf.govnih.govbiorxiv.orgresearchgate.net These simulations can reveal how the binding of this compound influences the conformational dynamics of the receptor, which is crucial for its activation or inhibition. nih.govnsf.govnih.gov For example, MD simulations have been used extensively to study the conformational changes in the estrogen receptor alpha upon binding of agonists and antagonists. nih.govnsf.govbiorxiv.org Similar studies with this compound could elucidate the structural basis of its specific biological activity.

By combining the predictions from these in silico methods with experimental validation through techniques such as X-ray crystallography, NMR spectroscopy, and functional assays, a more complete and accurate picture of this compound's mechanism of action can be achieved. This integrated approach can accelerate the discovery of novel derivatives and the exploration of new therapeutic applications for this compound.

| Computational Method | Purpose | Contribution to this compound Research |

| Molecular Docking | Predicts binding conformation and affinity. | Guides the design of new derivatives with enhanced target binding. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex. | Reveals the impact of this compound on receptor conformational changes and function. nih.govnsf.govnih.gov |

Q & A

Q. What are the optimal synthetic routes for Methylestradiol, and how can purity be validated?

this compound synthesis typically involves estradiol methylation at specific hydroxyl groups. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., DMF) and methylating agents like methyl iodide under nitrogen .

- Characterization : Validate purity via HPLC (≥98% purity) and NMR (¹H/¹³C) to confirm methylation sites. Elemental analysis (C, H) is recommended for new derivatives .

- Troubleshooting : Impurities often arise from incomplete methylation or oxidation; monitor via TLC and repeat column chromatography if necessary.

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- LC-MS/MS : Provides high sensitivity (LOQ: 0.1 ng/mL) and specificity for plasma/serum samples. Use deuterated internal standards (e.g., d3-Methylestradiol) to correct matrix effects .

- Validation parameters : Include linearity (R² > 0.99), intraday/interday precision (<15% RSD), and recovery rates (85–115%) per FDA guidelines .

Table 1 : Analytical Method Comparison

| Technique | Sensitivity (LOQ) | Matrix Compatibility | Key Limitations |

|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | Plasma, tissues | High equipment cost |

| ELISA | 1 ng/mL | Serum, urine | Cross-reactivity risks |

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Discrepancies in IC50 values (e.g., estrogen receptor binding) may stem from:

- Experimental variables : Cell line differences (MCF-7 vs. T47D), serum-free vs. serum-containing media .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Report effect sizes (Cohen’s d) alongside p-values to contextualize significance .

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to account for heterogeneity .

Q. What methodologies are recommended for studying this compound’s metabolic stability and tissue distribution?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Monitor CYP3A4/2C9 activity due to methylation’s impact on metabolic pathways .

- In vivo distribution : Use radiolabeled ¹⁴C-Methylestradiol in rodent models. Autoradiography and PET imaging can localize tissue uptake (e.g., breast vs. uterine tissue) .

Table 2 : Conflicting Data Resolution Framework

| Source of Contradiction | Resolution Strategy | Example |

|---|---|---|

| Variability in cell models | Standardize cell lines/culture conditions | Use ATCC-validated MCF-7 cells |

| Analytical sensitivity | Cross-validate with orthogonal methods | Confirm LC-MS/MS results with radiometric assays |

Q. How can researchers ensure reproducibility in this compound’s cytotoxicity assays?

- Dose-response design : Include 6–8 concentration points (e.g., 1 nM–100 µM) and triplicate wells. Pre-treat cells with charcoal-stripped serum to minimize estrogenic interference .

- Control groups : Use tamoxifen as a positive control and vehicle-only (e.g., DMSO <0.1%) as a negative control. Normalize data to cell viability (MTT assay) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and P95 respirators during synthesis. Use fume hoods for weighing/powder handling .

- Waste disposal : Deactivate waste with 10% bleach before discarding as hazardous chemical waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten